![molecular formula C18H19N7O B14272564 N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide CAS No. 140714-28-9](/img/structure/B14272564.png)
N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lidocaine , is a local anesthetic and antiarrhythmic drug. Its chemical structure consists of an acetamide group attached to a substituted phenyl ring. Lidocaine is widely used in medical practice due to its ability to block nerve impulses, providing pain relief and preventing abnormal heart rhythms.
准备方法
Synthetic Routes::
Gabriel Synthesis: Lidocaine can be synthesized via the Gabriel synthesis. In this method, 2,6-dimethylaniline reacts with potassium cyanate to form the corresponding isocyanate. The isocyanate then reacts with diethylamine to yield lidocaine.
Strecker Synthesis: Another route involves the Strecker synthesis, where 2,6-dimethylaniline reacts with formaldehyde and hydrogen cyanide to form an aminonitrile intermediate. Subsequent hydrolysis and reduction steps lead to lidocaine.
Mannich Reaction: Lidocaine can also be prepared through the Mannich reaction, involving the condensation of 2,6-dimethylaniline, formaldehyde, and diethylamine.
Industrial Production:: Lidocaine is industrially produced through efficient and scalable processes, ensuring its availability for medical use.
化学反应分析
Lidocaine undergoes various reactions:
Oxidation: Lidocaine can be oxidized to form its N-dealkylated metabolites.
Reduction: Reduction of the carbonyl group leads to the formation of its alcohol derivative.
Substitution: Lidocaine can undergo nucleophilic substitution reactions at the amino group. Common reagents include hydrogen peroxide, sodium borohydride, and alkyl halides.
Major products:
- N-deethylated lidocaine (active metabolite)
- Mono- and diethylated lidocaine derivatives
科学研究应用
Lidocaine finds applications in various fields:
Anesthesia: Used for local anesthesia during surgical procedures.
Cardiology: As an antiarrhythmic agent to treat abnormal heart rhythms.
Pain Management: Topical lidocaine creams or patches provide pain relief.
Dermatology: Treating skin conditions and pruritus.
Research: Studied for its effects on neuronal excitability and ion channels.
作用机制
Lidocaine blocks voltage-gated sodium channels, preventing nerve impulses. It stabilizes the inactive state of these channels, reducing neuronal excitability. This mechanism underlies its anesthetic and antiarrhythmic effects.
相似化合物的比较
Lidocaine is unique due to its balanced properties as both a local anesthetic and antiarrhythmic drug. Similar compounds include procaine, bupivacaine, and prilocaine.
属性
CAS 编号 |
140714-28-9 |
|---|---|
分子式 |
C18H19N7O |
分子量 |
349.4 g/mol |
IUPAC 名称 |
N-[2-acetamido-4-(diethylamino)phenyl]-2-amino-3,3-dicyanoprop-2-enimidoyl cyanide |
InChI |
InChI=1S/C18H19N7O/c1-4-25(5-2)14-6-7-15(16(8-14)23-12(3)26)24-17(11-21)18(22)13(9-19)10-20/h6-8H,4-5,22H2,1-3H3,(H,23,26) |
InChI 键 |
UPGSXJIOXJMYFQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C(C#N)C(=C(C#N)C#N)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


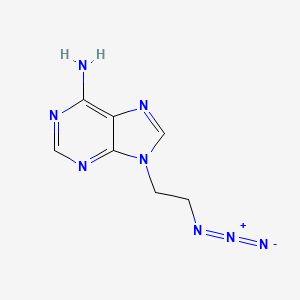
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
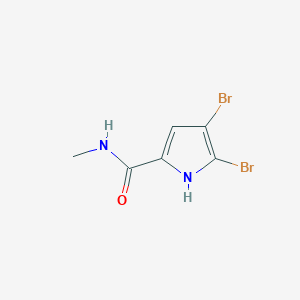


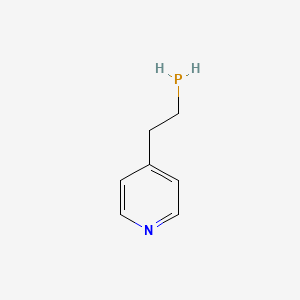
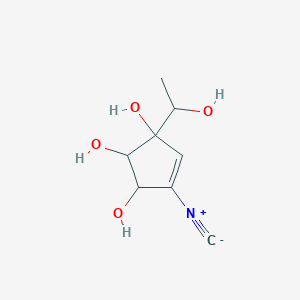
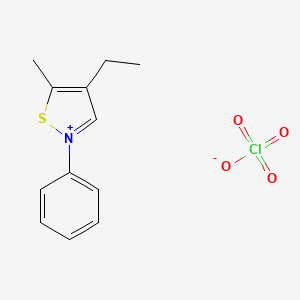
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
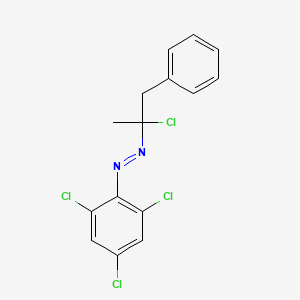
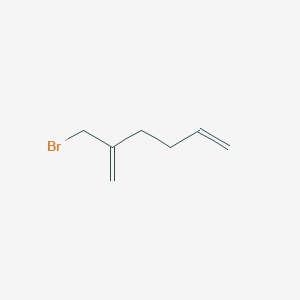
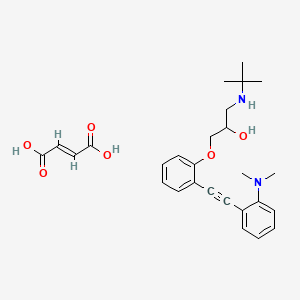
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
